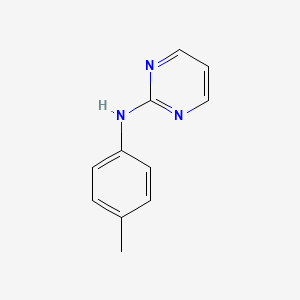

N-(4-Methylphenyl)pyrimidin-2-amine

Description

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

N-(4-methylphenyl)pyrimidin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N3/c1-9-3-5-10(6-4-9)14-11-12-7-2-8-13-11/h2-8H,1H3,(H,12,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUYMBRUDOKZGMW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NC2=NC=CC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Strategic Synthetic Methodologies for N 4 Methylphenyl Pyrimidin 2 Amine and Analogues

Direct Synthesis of N-Arylpyrimidin-2-amines

Direct synthetic routes are often favored for their efficiency and atom economy. These methods typically involve the formation of the pyrimidine (B1678525) ring with the concomitant or subsequent introduction of the N-(4-methylphenyl) group.

Cyclocondensation Reactions Utilizing Guanidine (B92328) Derivatives and Enaminones

A foundational method for pyrimidine synthesis is the cyclocondensation of a three-carbon component with a guanidine derivative. acs.orgunits.it This approach is highly versatile for creating 2-aminopyrimidine (B69317) structures. The reaction typically proceeds by combining guanidine with a β-dicarbonyl compound or its synthetic equivalent, such as an enaminone. researchgate.net The mechanism involves the nucleophilic attack of guanidine onto the carbonyl carbons of the 1,3-dicarbonyl system, followed by cyclization and dehydration to form the aromatic pyrimidine ring.

For the synthesis of N-arylpyrimidin-2-amines, an N-arylguanidine could be used, though the more common strategy involves the condensation of guanidine with an appropriately substituted enaminone or a related precursor. nih.govgoogle.com For instance, the reaction of guanidine nitrate (B79036) with acylethynylpyrroles has been shown to produce pyrrole–aminopyrimidine structures under basic conditions (KOH/DMSO) at elevated temperatures. nih.gov The proposed mechanism involves the initial nucleophilic addition of guanidine to the triple bond, followed by intramolecular cyclization and dehydration. nih.gov

The Biginelli reaction, a classic multicomponent synthesis, and its variations also provide a pathway to dihydropyrimidines which can be subsequently oxidized to pyrimidines. acs.orgunits.it Microwave-assisted protocols have been developed to improve the efficiency of these cyclocondensation reactions, allowing for shorter reaction times and broader substrate scope. units.it

Table 1: Examples of Cyclocondensation Reactions for Pyrimidine Synthesis

| Reactant 1 | Reactant 2 | Catalyst/Conditions | Product Type | Ref. |

| Guanidine nitrate | Acylethynylpyrrole | KOH/DMSO, 110–115 °C | Pyrrole–aminopyrimidine | nih.gov |

| Guanidine hydrochloride | Aldehyde, β-dicarbonyl | Microwave, 120 °C | 2-Amino-3,4-dihydropyrimidine | units.it |

| Guanidine | Aldehyde, β-keto ester | NaHCO₃, DMF, 70 °C | Dihydropyrimidine | acs.org |

| Guanidinium nitrate | Aldehyde oil | Sodium methylate, pressure | 2-Aminopyrimidine | google.com |

Nucleophilic Aromatic Substitution Pathways for Pyrimidine Halides

A prevalent and highly effective method for synthesizing N-arylpyrimidin-2-amines is the nucleophilic aromatic substitution (SNAr) of a pyrimidine halide. nih.gov In this approach, a 2-halopyrimidine, typically 2-chloropyrimidine (B141910), is reacted with 4-methylaniline (p-toluidine). The pyrimidine ring is sufficiently electron-deficient to be susceptible to nucleophilic attack, particularly at the 2- and 4-positions, which are activated by the ring nitrogen atoms. youtube.comstackexchange.comyoutube.com

The reaction can proceed under thermal conditions, often with the addition of a base to neutralize the hydrogen halide formed. youtube.com However, for less reactive systems or to achieve higher yields and milder conditions, transition-metal catalysis, such as the Buchwald-Hartwig amination, is frequently employed. This palladium-catalyzed cross-coupling reaction is a powerful tool for forming C-N bonds and is widely applicable to the synthesis of N-aryl heterocycles. nih.gov

For example, various N-substituted 2-aminopyrimidines have been synthesized by reacting 2,4-dichloropyrimidine (B19661) with different amines. The initial substitution occurs selectively, which can then be followed by a second substitution with another amine, such as 4-morpholinoaniline, to yield the final products. nih.gov

Table 2: Nucleophilic Aromatic Substitution for N-Arylpyrimidin-2-amine Synthesis

| Pyrimidine Substrate | Amine Nucleophile | Catalyst/Reagents | Conditions | Product Type | Ref. |

| 2-Amino-4,6-dichloropyrimidine | Various amines | Triethylamine, solvent-free | Fusion | Substituted 2-aminopyrimidine | nih.gov |

| 2,4-Dichloropyrimidine | Various amines | Triethylamine | Room Temp, 4 h | 4-Substituted-2-chloropyrimidine | nih.gov |

| 2-Chloropyrimidine derivative | 4-Morpholinoaniline | 12 M HCl, EtOH | 110 °C, 8 h | N-(4-Morpholinophenyl)pyrimidin-2-amine derivative | nih.gov |

| 2-Chloropyridine | Amine | Heat | Heat | N-Arylpyridin-2-amine | youtube.com |

Multicomponent Reaction Approaches for Pyrimidine Core Formation

Multicomponent reactions (MCRs) offer a highly efficient strategy for the synthesis of complex molecules like N-arylpyrimidin-2-amines in a single pot. acs.orgnih.gov These reactions combine three or more starting materials, minimizing waste and avoiding the isolation of intermediates. nih.gov

While a direct three-component synthesis of N-(4-methylphenyl)pyrimidin-2-amine is less commonly documented, the principles of MCRs are well-established for pyrimidine synthesis. acs.orgnih.govrsc.org For example, iridium-catalyzed multicomponent synthesis of pyrimidines from amidines and alcohols has been reported, demonstrating a sustainable approach that forms multiple C-C and C-N bonds in one process. acs.org Another approach involves the reaction of aryl aldehydes, malononitrile, and barbituric acid derivatives to form fused pyrimidine systems. rsc.org

These MCR strategies highlight the potential for developing a one-pot synthesis for the target molecule by carefully selecting the appropriate building blocks, such as an N-(4-methylphenyl)guanidine, an aldehyde, and a component providing the remaining two carbons of the pyrimidine ring.

Precursor Synthesis and Advanced Intermediate Transformations

An alternative to direct synthesis involves the preparation of functionalized pyrimidine precursors, which are subsequently modified to introduce the desired N-(4-methylphenyl)amino group or to alter the substitution pattern on the phenyl ring.

Preparation of Functionalized Pyrimidine Precursors

The synthesis of functionalized pyrimidine precursors allows for a modular approach to the final target compound. A common strategy involves synthesizing a pyrimidine ring with a leaving group, such as a halogen or a methylthio group, at the 2-position. This intermediate can then undergo a nucleophilic aromatic substitution reaction as described in section 2.1.2.

For example, 4-(4-Chlorophenyl)-6-(methylthio)pyrimidin-2-amine has been synthesized and characterized, representing a precursor that could potentially be diversified. nih.gov The synthesis of such precursors often follows the cyclocondensation routes mentioned previously, using functionalized starting materials. researchgate.net

Another approach is to introduce a functional group that can be chemically transformed into an amino group. For instance, a nitropyrimidine could be synthesized and subsequently reduced to the corresponding aminopyrimidine.

Selective Modifications and Derivatizations of the 4-Methylphenyl Moiety

Once the core this compound structure is assembled, further derivatization can be achieved by selectively modifying the 4-methylphenyl group. This is particularly relevant for creating analogues for structure-activity relationship studies.

A key example of this strategy involves the synthesis of related complex molecules where a nitro group on the phenyl ring is reduced to an amino group in the final step. For instance, N-(2-methyl-5-nitrophenyl)-4-(3-pyridyl)-2-pyrimidine-amine can be reduced to N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidine-amine using palladium on carbon (Pd/C) and a hydrogen source like hydrogen gas or ammonium (B1175870) formate. google.com This demonstrates that functional groups on the phenyl ring can be carried through the synthesis and transformed at a late stage.

This late-stage functionalization allows for the introduction of various substituents onto the phenyl ring, expanding the chemical diversity of the synthesized analogues.

Optimization of Reaction Conditions and Efficiency in Synthesis

The synthesis of N-arylpyrimidin-2-amines, including this compound and its analogues, is frequently accomplished through palladium-catalyzed cross-coupling reactions, most notably the Buchwald-Hartwig amination. nih.govmdpi.comproquest.com The efficiency and yield of these syntheses are highly dependent on the careful optimization of several key reaction parameters. Researchers have systematically investigated the influence of catalysts, ligands, bases, and solvents to maximize product formation and purity. bristol.ac.ukacs.org

A common approach involves the coupling of a pyrimidinyl halide (typically 2-chloropyrimidine or 2-bromopyrimidine) with an aniline (B41778) derivative (in this case, p-toluidine). The optimization of this transformation is crucial for its application in medicinal chemistry and materials science. bristol.ac.ukresearchgate.net For the synthesis of new N-aryl-4-(pyridin-3-yl)pyrimidin-2-amine derivatives, optimized conditions were identified as using a palladium catalyst like dichlorobis(triphenylphosphine)palladium(II) in conjunction with the ligand Xantphos. nih.govmdpi.comproquest.com The choice of a strong base, such as sodium tert-butoxide, and a non-polar solvent like toluene (B28343), heated to reflux, proved effective, yielding products in moderate to good yields ranging from 27% to 82%. nih.govmdpi.comproquest.com

The selection of the ligand is particularly critical. Bulky, electron-rich phosphine (B1218219) ligands are known to facilitate the reductive elimination step in the catalytic cycle, which is often rate-limiting. Ligands such as RuPhos and XPhos have been shown to be effective in challenging Buchwald-Hartwig couplings. bristol.ac.uknih.gov The choice of base is also paramount; strong, non-nucleophilic bases are required to deprotonate the amine and facilitate the formation of the key palladium-amide intermediate without competing in side reactions. acs.org

In the synthesis of related pyrimidin-2-amine derivatives as potential PLK4 inhibitors, reaction conditions involved nucleophilic substitution followed by a coupling step. nih.gov For instance, intermediates were prepared via nucleophilic substitution on a pyrimidine core, and the final products were obtained by reacting these intermediates with an appropriate aniline, such as 4-morpholinoaniline, in ethanol (B145695) with hydrochloric acid at elevated temperatures. nih.gov This highlights that while palladium catalysis is a major strategy, classical nucleophilic aromatic substitution (SNAr) can also be a viable, albeit sometimes more forceful, pathway.

The table below summarizes typical conditions and findings from optimization studies for the synthesis of N-arylpyrimidin-2-amine analogues.

| Parameter | Variation Studied | Optimal Condition/Observation | Yield Range | Reference |

|---|---|---|---|---|

| Catalyst | Palladium(II) precatalysts | Dichlorobis(triphenylphosphine)palladium(II) | 27-82% | nih.govmdpi.com |

| Ligand | Bidentate phosphine ligands (e.g., Xantphos), Monodentate biaryl phosphine ligands (e.g., RuPhos) | Xantphos or RuPhos often provide the best results, enhancing catalytic activity. | 31-82% | nih.govnih.gov |

| Base | Inorganic (K2CO3, Cs2CO3) vs. Organic (NaOtBu, KHMDS) | Strong, non-nucleophilic bases like Sodium tert-butoxide (NaOtBu) or Potassium bis(trimethylsilyl)amide (KHMDS) are preferred. | 27-82% | nih.govnih.gov |

| Solvent | Polar aprotic (DMF, Acetonitrile) vs. Non-polar (Toluene, Dioxane) | Relatively non-polar solvents like toluene are generally effective. | N/A | nih.govacs.org |

| Temperature | Room temperature to reflux | Reactions are typically heated (e.g., refluxing toluene or 110 °C in ethanol) to proceed at a reasonable rate. | N/A | nih.govnih.gov |

Mechanistic Investigations of Synthetic Pathways

The predominant synthetic route for forming the C-N bond in this compound is the Buchwald-Hartwig amination, and its mechanism has been extensively studied. researchgate.net The process is a palladium-catalyzed cross-coupling reaction that operates through a catalytic cycle.

The generally accepted mechanism proceeds through the following key steps:

Oxidative Addition : The active Pd(0) catalyst species reacts with the aryl or heteroaryl halide (e.g., 2-chloropyrimidine). This involves the insertion of the palladium atom into the carbon-halogen bond, forming a Pd(II) intermediate. The choice of ligand is critical at this stage to stabilize the palladium center and facilitate the addition.

Amine Coordination and Deprotonation : The amine (p-toluidine) coordinates to the Pd(II) complex. In the presence of a strong base, the coordinated amine is deprotonated to form a palladium-amido complex.

Reductive Elimination : This is the final, product-forming step. The C-N bond is formed as the N-arylpyrimidin-2-amine product is eliminated from the palladium center, regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle. This step is often the rate-determining step of the cycle, and its efficiency is heavily influenced by the steric and electronic properties of the phosphine ligand. bristol.ac.uk

Alternative pathways, such as nucleophilic aromatic substitution (SNAr), can also lead to the formation of N-arylpyrimidin-2-amines. nih.gov In this mechanism, the electron-deficient pyrimidine ring is directly attacked by the nucleophilic amine. This process is typically facilitated by activating electron-withdrawing groups on the pyrimidine ring and does not require a metal catalyst. The reaction often necessitates high temperatures and sometimes the use of acid catalysis to protonate the pyrimidine ring, further increasing its electrophilicity. nih.gov For example, the synthesis of some derivatives involves heating the pyrimidine intermediate with an aniline in the presence of a strong acid like HCl. nih.gov The mechanism begins with the nucleophilic attack of the amine's lone pair on the electron-deficient carbon of the pyrimidine ring, forming a Meisenheimer complex (a negatively charged intermediate). Subsequent elimination of the leaving group (e.g., a halide ion) restores the aromaticity of the ring and yields the final N-substituted product.

Advanced Structural Characterization and Solid State Analysis of N 4 Methylphenyl Pyrimidin 2 Amine

Comprehensive Spectroscopic Investigations

Spectroscopic analysis is fundamental to confirming the molecular structure and probing the electronic and vibrational properties of N-(4-Methylphenyl)pyrimidin-2-amine.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for verifying the molecular framework of this compound by mapping the chemical environments of its hydrogen (¹H) and carbon (¹³C) nuclei.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to display distinct signals corresponding to each unique proton environment. The methyl group (-CH₃) on the tolyl ring would appear as a sharp singlet, typically in the upfield region. The four aromatic protons of the para-substituted tolyl ring are anticipated to present as a characteristic AA'BB' system of two doublets. The protons on the pyrimidine (B1678525) ring would produce signals in the aromatic region, with their specific chemical shifts and coupling patterns determined by their positions. A broad singlet, corresponding to the secondary amine proton (N-H), would also be present, and its chemical shift could be sensitive to solvent and concentration.

¹³C NMR Spectroscopy: The carbon NMR spectrum provides complementary information, showing a signal for each unique carbon atom. Key expected signals include the methyl carbon, the carbons of the pyrimidine ring, and the carbons of the tolyl ring. The chemical shifts would differentiate between carbons attached to nitrogen, substituted aromatic carbons, and unsubstituted aromatic carbons.

Conformational Analysis: NMR studies, particularly at variable temperatures, can offer insights into the molecule's dynamic behavior. Restricted rotation around the N-C bond connecting the tolyl and pyrimidine moieties could lead to observable changes in the NMR spectra, providing information on the energy barrier of this conformational process. mcmaster.ca

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom Type | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |

| Methyl (-CH₃) | ~2.3 | ~21 |

| Aromatic C-H (Tolyl) | ~7.1-7.5 | ~127-135 |

| Aromatic C-H (Pyrimidine) | ~6.5-8.5 | ~110-160 |

| Amine (N-H) | Broad, variable | - |

| Quaternary C (Tolyl) | - | ~130-140 |

| Quaternary C (Pyrimidine) | - | ~158-165 |

Infrared (IR) and Raman spectroscopies are used to identify the functional groups and analyze the vibrational modes of the molecule.

IR Spectroscopy: The IR spectrum of this compound is expected to be characterized by several key absorption bands. As a secondary amine, a single, moderately intense N-H stretching vibration is anticipated in the 3350-3310 cm⁻¹ region. orgchemboulder.com The C-N stretching vibration for the aromatic amine linkage would likely appear as a strong band between 1335-1250 cm⁻¹. orgchemboulder.com Other significant absorptions would include aromatic C-H stretching vibrations above 3000 cm⁻¹, C=N and C=C stretching vibrations from the pyrimidine and tolyl rings in the 1650-1450 cm⁻¹ range, and a broad N-H wagging band for the secondary amine between 910-665 cm⁻¹. orgchemboulder.comspectroscopyonline.com

Raman Spectroscopy: Raman spectroscopy would provide complementary data, especially for the symmetric vibrations of the aromatic rings which are often weak in the IR spectrum.

Table 2: Predicted Characteristic IR Absorption Bands for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch | Secondary Amine | 3350 - 3310 | Medium |

| Aromatic C-H Stretch | Tolyl, Pyrimidine | 3100 - 3000 | Medium-Weak |

| Aliphatic C-H Stretch | Methyl | 2975 - 2860 | Medium-Weak |

| C=N / C=C Stretch | Pyrimidine, Tolyl Rings | 1650 - 1450 | Strong-Medium |

| C-N Stretch | Aromatic Amine | 1335 - 1250 | Strong |

| N-H Wag | Secondary Amine | 910 - 665 | Strong, Broad |

UV-Vis spectroscopy probes the electronic transitions within the molecule. Due to the presence of conjugated π-systems in the pyrimidine and phenyl rings, this compound is expected to absorb UV radiation. The spectrum would likely be dominated by intense π → π* transitions. Studies on structurally similar 2-aminopyrimidine (B69317) derivatives show that photophysical properties, such as the maximum absorption wavelength (λabs), molar absorption coefficient (ε), and emission wavelength (λem), can be influenced by solvent polarity. researchgate.net For related compounds, an increase in solvent polarity often leads to a stabilization of the excited state, causing a shift in absorption and emission wavelengths. researchgate.net

Mass spectrometry (MS) is crucial for confirming the molecular weight and providing structural information through fragmentation analysis. For this compound (C₁₁H₁₁N₃), the high-resolution mass spectrum would show a molecular ion (M⁺) peak corresponding to its exact molecular weight. The fragmentation pattern would be key to confirming the structure. Plausible fragmentation pathways include cleavage of the C-N bonds linking the two ring systems, leading to fragment ions corresponding to the tolylaminyl radical cation and the pyrimidinyl cation, or vice versa. Further fragmentation of these primary ions would provide additional structural confirmation.

Table 3: Predicted Key Mass Fragments for this compound

| Fragment | Proposed Structure | Significance |

| [M]⁺ | [C₁₁H₁₁N₃]⁺ | Molecular Ion |

| [M - CH₃]⁺ | [C₁₀H₈N₃]⁺ | Loss of methyl radical |

| [C₇H₈N]⁺ | [Tolylamine fragment]⁺ | Cleavage of amine-pyrimidine C-N bond |

| [C₄H₃N₂]⁺ | [Pyrimidine fragment]⁺ | Cleavage of amine-phenyl C-N bond |

Single Crystal X-ray Diffraction Studies

Single-crystal X-ray diffraction provides the most precise and unambiguous data on the three-dimensional structure of a molecule in the solid state.

While a crystal structure for this compound itself is not detailed in the provided search results, analysis of closely related compounds like N-(4-methylphenyl)-3-nitropyridin-2-amine allows for a robust prediction of its solid-state characteristics. nih.govnih.gov

Molecular Conformation: The molecule is expected to adopt a non-planar conformation. A significant twist, defined by the dihedral angle between the mean planes of the pyrimidine and the 4-methylphenyl rings, is anticipated. In analogous structures, these dihedral angles can range from approximately 17° to 36°. nih.gov This twist arises from steric hindrance between the ortho-hydrogens of the two ring systems.

Bond Lengths and Angles: The C-N bond lengths within the pyrimidine ring are expected to be intermediate between typical single and double bonds, indicating electron delocalization. nih.gov The exocyclic C-N bond connecting the amine nitrogen to the pyrimidine ring will also exhibit partial double-bond character.

Intermolecular Interactions: The crystal packing is likely to be stabilized by a network of intermolecular interactions. Crucially, N-H···N hydrogen bonds between the amine hydrogen of one molecule and a nitrogen atom of the pyrimidine ring of an adjacent molecule are highly probable. researchgate.net These interactions could link molecules into dimers or extended chains. Furthermore, C-H···π and π–π stacking interactions between the aromatic rings of neighboring molecules would likely play a significant role in consolidating the three-dimensional crystal lattice. nih.govnih.gov

Table 4: Typical Geometric Parameters from Related Crystal Structures

| Parameter | Observed Range in Analogous Structures | Reference |

| Pyridine/Phenyl Dihedral Angle | 17.4° - 34.6° | nih.gov |

| Amine-Tolyl N-C Torsion Angle | 22.3° - 35.9° | nih.gov |

| Intermolecular N-H···N Hydrogen Bonds | Present, forming dimers/chains | researchgate.net |

| π–π Stacking Distance | ~3.6 - 3.9 Å | nih.govnih.gov |

Detailed Analysis of Intermolecular Interactions in N-(3-Methylphenyl)pyrimidin-2-amine

The crystal structure of the 3-methyl isomer is stabilized by a network of hydrogen bonds and other weak interactions.

Hydrogen Bonding Networks (N–H···N and C–H···π): The two independent molecules in the crystal lattice form distinct intermolecular contacts. Molecules of the first type associate into centrosymmetric dimers through a pair of N–H···N hydrogen bonds, creating an eight-membered {···HNCN}₂ synthon nih.gov. The second independent molecule then links to this dimer by forming an N–H···N hydrogen bond with a pyrimidine nitrogen atom of the first molecule that is not involved in the dimer formation nih.gov. This arrangement results in the formation of distinct tetrameric supramolecular aggregates nih.gov. These aggregates are further connected into a three-dimensional structure through C–H···π interactions nih.gov.

Each of the pyrimidine nitrogen atoms in the first molecule participates in these intermolecular hydrogen bonds, whereas only the amine nitrogen of the second, more planar molecule is involved nih.gov.

Table 1: Hydrogen Bond Geometry for N-(3-Methylphenyl)pyrimidin-2-amine (Illustrative)

| Donor–H···Acceptor | D–H (Å) | H···A (Å) | D···A (Å) | D–H···A (°) |

|---|---|---|---|---|

| N–H···N | Data not available | Data not available | Data not available | Data not available |

| C–H···π | Data not available | Data not available | Data not available | Data not available |

This table is a template. Specific geometric data from the crystallographic study of N-(3-Methylphenyl)pyrimidin-2-amine would be required to populate it.

Examination of Pi-Pi Stacking Interactions in N-(3-Methylphenyl)pyrimidin-2-amine

While the primary organizing forces in the crystal structure of the 3-methyl isomer are hydrogen bonds, C–H···π interactions play a crucial role in consolidating the packing of the tetrameric aggregates into a stable three-dimensional architecture nih.gov. A detailed analysis of potential π-π stacking interactions, including centroid-to-centroid distances and slip angles between the pyrimidine and phenyl rings of adjacent molecules, would require further computational analysis of the deposited crystal structure.

Crystalline Polymorphism and Principles of Crystal Engineering

The existence of polymorphism for this compound has not been reported. However, the study of its 3-methyl isomer provides valuable insight into the principles of its crystal engineering. The structure contains two distinct molecular conformations in the asymmetric unit: one is significantly twisted with a dihedral angle of 39.00 (8)° between the pyrimidine and phenyl rings, while the second is nearly planar with a corresponding angle of 4.59 (11)° nih.gov.

This conformational flexibility, combined with the presence of multiple hydrogen bond donors (N-H) and acceptors (pyrimidine N atoms), suggests that polymorphism could be possible for related compounds under different crystallization conditions. The formation of the robust {···HNCN}₂ hydrogen-bonded synthon is a key feature that directs the supramolecular assembly, and competition between different stable hydrogen-bonding patterns could potentially lead to different crystalline forms nih.gov.

Advanced Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Calculations and Quantum Chemical Modeling

Density Functional Theory (DFT) has emerged as a cornerstone of computational chemistry, offering a balance between accuracy and computational cost for studying molecular systems. Through DFT calculations, it is possible to model various properties of N-(4-Methylphenyl)pyrimidin-2-amine with a high degree of confidence.

The first step in most computational studies is to determine the most stable three-dimensional arrangement of atoms in the molecule, a process known as geometry optimization. For this compound, this involves exploring the potential energy surface to identify the conformations with the lowest energy.

The relative orientation of the p-tolyl group and the pyrimidine (B1678525) ring is a key conformational feature. Studies on similar 2-aminopyrimidine (B69317) derivatives reveal that the dihedral angle between the two rings can vary significantly. For instance, in the related compound N-(3-Methylphenyl)pyrimidin-2-amine, two independent molecules were found in the asymmetric unit with distinct dihedral angles of 39.00(8)° and 4.59(11)°, indicating that one conformation is significantly twisted while the other is nearly planar. nih.gov This highlights the conformational flexibility of such systems. For this compound, the optimized geometry would likely feature a specific dihedral angle that minimizes steric hindrance and maximizes electronic stabilization. This optimized structure serves as the foundation for all subsequent computational analyses.

Table 1: Selected Optimized Geometrical Parameters for a Related Pyrimidine Derivative Note: This table presents data for a similar compound, N-((1H-benzo[d]imidazol-2-yl) methyl) pyrimidin-4-amine, to illustrate the type of data obtained from DFT calculations. Specific values for this compound would require a dedicated computational study.

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

| C1-N2 | 1.3747 | C1-N2-C3 | 118.71 |

| C3-N2 | 1.3897 | C2-C3-N11 | 119.07 |

Data adapted from a study on a related pyrimidine derivative. irjweb.comresearchgate.net

Frontier Molecular Orbital (FMO) theory is a fundamental concept in understanding chemical reactivity. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability of a molecule to donate electrons, while the LUMO signifies its capacity to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's kinetic stability and chemical reactivity. mdpi.com

A smaller HOMO-LUMO gap suggests that the molecule can be easily excited, indicating higher chemical reactivity and lower kinetic stability. mdpi.com Conversely, a larger energy gap points to a more stable and less reactive molecule. For this compound, the HOMO is likely to be localized on the electron-rich p-tolyl and amino groups, while the LUMO would be concentrated on the electron-deficient pyrimidine ring. The calculated HOMO-LUMO gap would provide a quantitative measure of its reactivity, which is crucial for predicting its behavior in chemical reactions.

Table 2: Illustrative HOMO-LUMO Energies and Energy Gaps for Pyrimidine Derivatives Note: These values are for different pyrimidine derivatives and are presented for illustrative purposes. The actual values for this compound would need to be calculated.

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) |

| Pyrimidine Derivative A | -6.2613 | -0.8844 | 5.3769 |

| Pyrimidine Derivative B | -5.774 | -2.610 | 3.164 |

Data adapted from studies on various pyrimidine derivatives. irjweb.comresearchgate.net

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. researchgate.net The MEP map is color-coded to represent different potential values. Regions of negative potential (typically colored red and yellow) are electron-rich and susceptible to electrophilic attack, while areas of positive potential (blue) are electron-poor and prone to nucleophilic attack. researchgate.netthaiscience.info

For this compound, the MEP surface would likely show negative potential around the nitrogen atoms of the pyrimidine ring and the amino group, indicating these are the primary sites for electrophilic interaction. nih.gov The hydrogen atoms of the amino group and the aromatic rings would exhibit positive potential, making them susceptible to nucleophilic attack. nih.gov This visual representation of charge distribution is instrumental in understanding intermolecular interactions and the molecule's reactivity patterns.

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule. wikipedia.org It transforms the complex, delocalized molecular orbitals into localized one-center (lone pairs) and two-center (bonds) orbitals, which align more closely with the intuitive Lewis structure concept. q-chem.com

Global reactivity descriptors, derived from the energies of the HOMO and LUMO, provide quantitative measures of a molecule's reactivity. These descriptors include:

Ionization Potential (I): The energy required to remove an electron (I ≈ -E_HOMO).

Electron Affinity (A): The energy released when an electron is added (A ≈ -E_LUMO).

Electronegativity (χ): The tendency to attract electrons (χ = (I + A) / 2).

Chemical Hardness (η): The resistance to change in electron distribution (η = (I - A) / 2).

Softness (S): The reciprocal of hardness (S = 1 / η).

Electrophilicity Index (ω): A measure of the ability to accept electrons (ω = χ^2 / (2η)).

These descriptors offer a comprehensive understanding of the molecule's electronic properties and its propensity to participate in various chemical reactions. researchgate.netresearchgate.net

Table 3: Representative Global Reactivity Descriptors for a Pyrimidine Derivative Note: This table provides an example of the kind of data generated. The values for this compound would require specific calculations.

| Descriptor | Value (eV) |

| Ionization Potential (I) | 6.2613 |

| Electron Affinity (A) | 0.8844 |

| Electronegativity (χ) | 3.57285 |

| Chemical Hardness (η) | 2.68845 |

| Softness (S) | 0.37196 |

| Electrophilicity Index (ω) | 2.375 |

Data derived from a study on a related pyrimidine derivative. irjweb.com

Topological Studies: ELF, LOL, ALIE, and RDG Analyses for Bonding and Non-Covalent Interactions

Topological analysis of the electron density provides a deeper understanding of chemical bonding and non-covalent interactions.

Electron Localization Function (ELF) and Localized Orbital Locator (LOL): ELF and LOL are functions that map the electron localization in a molecule. researchgate.netijasret.com High values of ELF and LOL indicate regions where electrons are paired and localized, such as in covalent bonds and lone pairs. These analyses provide a visual representation of the chemical bonds and the distribution of electron pairs, confirming the bonding patterns within this compound.

Average Local Ionization Energy (ALIE): The ALIE on an electron density isosurface indicates the average energy required to remove an electron at that point. Regions with low ALIE values are more susceptible to electrophilic attack.

Reduced Density Gradient (RDG): The RDG analysis is a powerful method for identifying and visualizing non-covalent interactions, such as van der Waals forces, hydrogen bonds, and steric repulsion. By plotting the RDG against the sign of the second eigenvalue of the electron density Hessian, different types of interactions can be distinguished by color. This analysis would be particularly useful in understanding the intermolecular interactions of this compound in the solid state and its interactions with biological targets.

Through these advanced computational techniques, a comprehensive and detailed understanding of the electronic structure, reactivity, and bonding of this compound can be achieved, providing a solid theoretical foundation for its further study and application.

Energy Frameworks Analysis to Understand Intermolecular Interaction Energies and Crystal Packing Motifs

In related pyrimidine derivatives, crystal packing is often influenced by a combination of weak intermolecular forces. nih.gov For instance, in a similar compound, N-(5-Amino-2-methylphenyl)-4-(3-pyridyl)pyrimidin-2-amine, the crystal structure is stabilized by N—H⋯N hydrogen bonds and π–π stacking interactions. nih.gov Such analyses provide a quantitative measure of the strength of these interactions, offering insights into the mechanical and physical properties of the crystalline material. rsc.org

Comparative Analysis of Experimental and Theoretically Derived Molecular Parameters

A critical aspect of computational chemistry is the validation of theoretical models against experimental data. This comparative analysis ensures the accuracy of the computational methods used. For this compound, this would involve comparing geometric parameters such as bond lengths and angles obtained from X-ray crystallography with those calculated using theoretical methods like Density Functional Theory (DFT).

In studies of analogous compounds, it is common to find good agreement between experimental and theoretical values, which lends confidence to the computational model. mdpi.comresearchgate.net For example, in the analysis of a 3,4-dihydropyrimidine-2(1H)-thione derivative, crystallographic studies revealed that the molecular configuration is stabilized by intermolecular N–H⋯S and C–H⋯O hydrogen bonds, and these findings were supported by DFT calculations. mdpi.com Discrepancies between experimental and theoretical values can often be attributed to the fact that experimental data are obtained from molecules in a solid, crystalline state, whereas theoretical calculations are often performed on a single molecule in the gas phase. These differences highlight the effects of intermolecular interactions on molecular geometry.

Table 1: Illustrative Comparison of Experimental and Theoretical Molecular Parameters

| Parameter | Experimental Value (Å/°) | Theoretical Value (Å/°) |

| C-N Bond Length | Data not available | Data not available |

| C-C Bond Length | Data not available | Data not available |

| Dihedral Angle | Data not available | Data not available |

Solvation Model Studies (e.g., IEFPCM) on Electronic Spectra

Understanding how a solvent affects the electronic properties of a molecule is crucial for predicting its behavior in solution. Solvation models, such as the Integral Equation Formalism variant of the Polarizable Continuum Model (IEFPCM), are employed to study these effects. gaussian.com This model places the solute molecule in a cavity within a continuous dielectric medium representing the solvent, allowing for the calculation of changes in electronic spectra (e.g., UV-Vis absorption) upon solvation.

The IEFPCM method is a default choice in many computational chemistry packages for modeling solvent effects and is particularly useful for calculating the change in Gibbs free energy of solvation. gaussian.com When applied to this compound, this model could predict shifts in its absorption maxima (λmax) when dissolved in different solvents. These theoretical predictions can then be compared with experimental spectroscopic data to validate the computational approach and to gain a deeper understanding of the solute-solvent interactions at a molecular level. The self-consistent reaction field (SCRF) method, of which IEFPCM is a part, can also be used to study excited state properties in solution. gaussian.com

Chemical Reactivity and Synthetic Derivatization Strategies

Electrophilic and Nucleophilic Substitution Reactions on the Pyrimidine (B1678525) and Phenyl Rings

The reactivity of N-(4-Methylphenyl)pyrimidin-2-amine is a composite of the characteristics of its constituent rings. The phenyl ring, activated by the secondary amine, readily undergoes electrophilic substitution, while the electron-deficient pyrimidine ring is more susceptible to nucleophilic attack.

Phenyl Ring Reactivity (Electrophilic Aromatic Substitution):

The secondary amine bridge acts as a powerful activating group, directing electrophiles to the ortho and para positions of the p-tolyl ring. byjus.com The para position is already occupied by a methyl group, which is also an ortho, para-director. Consequently, electrophilic attack is expected to occur at the positions ortho to the amine group (C3' and C5').

Common electrophilic substitution reactions applicable to the aniline (B41778) moiety include:

Halogenation: Reaction with reagents like bromine water can lead to poly-halogenation due to the high activation by the amino group. byjus.com To achieve mono-substitution, the reactivity of the amine can be attenuated by converting it into an amide (e.g., acetanilide) prior to halogenation. byjus.comlibretexts.org

Nitration: Direct nitration with strong acids often results in oxidation and the formation of meta-isomers due to the protonation of the amine to the anilinium ion. byjus.com Protecting the amine group as an amide is a common strategy to control the reaction and favor para-substitution (or ortho in this case, as para is blocked). libretexts.org

Sulfonation: Aniline reacts with concentrated sulfuric acid to form anilinium hydrogen sulfate, which can rearrange to aminobenzene sulfonic acids upon heating. byjus.com

Pyrimidine Ring Reactivity (Nucleophilic Aromatic Substitution):

The pyrimidine ring is inherently electron-deficient and thus prone to nucleophilic aromatic substitution (SNAr), particularly at the C4 and C6 positions. The C2 position is already substituted. The rate and feasibility of these reactions are greatly enhanced by the presence of a good leaving group (e.g., a halogen) at these positions. For instance, the synthesis of 2-aminopyrimidine (B69317) derivatives often proceeds via the reaction of various amines with 2-amino-4,6-dichloropyrimidine, where the chloride ions act as leaving groups.

While direct C-H functionalization of the pyrimidine ring in this compound is challenging, modern synthetic methods are emerging. For example, C2-selective amination of pyrimidines can be achieved through the formation of pyrimidinyl iminium salt intermediates. nih.govresearchgate.net

Functionalization of the Pyrimidine Core at Various Positions

Targeted modification of the pyrimidine ring allows for the synthesis of a diverse range of derivatives. The most accessible positions for functionalization, besides the substituted C2 position, are C4, C5, and C6.

Strategies for Pyrimidine Core Functionalization:

| Position | Reaction Type | Reagents & Conditions | Outcome |

| C4/C6 | Nucleophilic Substitution | Requires a pre-installed leaving group (e.g., -Cl, -SMe). Reaction with various nucleophiles (amines, alkoxides). | Introduction of amino, alkoxy, or other nucleophilic groups. |

| C5 | Halogenation | N-halosuccinimides (NCS, NBS) | Introduction of chloro or bromo substituents. |

| C4/C5/C6 | Metal-Catalyzed Cross-Coupling | Suzuki, Stille, Sonogashira, or Buchwald-Hartwig reactions on a halogenated pyrimidine precursor. | Formation of C-C or C-N bonds, introducing aryl, alkyl, or amino groups. |

| C2/C4 | Direct C-H Amination | Mechanism-based reagents can form iminium salts for subsequent amination. nih.govresearchgate.net | Direct introduction of an amino group at a C-H bond. |

Systematic modification of the pyrimidine core has been a key strategy in medicinal chemistry. For example, in the development of histamine (B1213489) H4 receptor ligands, analogs were created by modifying positions 4, 5, and 6 of the 2-aminopyrimidine scaffold, with substitutions at the 6-position proving particularly beneficial for activity.

Chemical Transformations at the Amine Nitrogen Atom

The secondary amine nitrogen atom, bridging the phenyl and pyrimidine rings, possesses a lone pair of electrons, rendering it nucleophilic and basic. This site is a prime target for various chemical transformations.

Acylation/Sulfonylation: The amine can react with acyl halides (e.g., acetyl chloride) or sulfonyl halides (e.g., benzenesulfonyl chloride) in the presence of a base to form the corresponding amides or sulfonamides. rsc.org This transformation is also useful as a protecting group strategy to moderate the activating effect of the amine during electrophilic substitution on the phenyl ring. byjus.comlibretexts.org

Alkylation: The amine can be alkylated using alkyl halides. organic-chemistry.org However, this reaction can be difficult to control, as the resulting tertiary amine can often undergo further alkylation to form a quaternary ammonium (B1175870) salt. youtube.com This process is known as over-alkylation. Catalytic methods using iron or iridium complexes have been developed for more controlled N-alkylation of amines with alcohols. organic-chemistry.org

N-Arylation: The amine can react with activated aryl halides or arynes to form tri-aryl amine derivatives. acs.org

These transformations not only alter the electronic and steric properties of the molecule but can also serve as a handle for further synthetic manipulations.

Cyclization Reactions and Formation of Fused Heterocyclic Systems

This compound is a valuable precursor for the synthesis of more complex, fused heterocyclic systems. These reactions often utilize the reactivity of the amine nitrogen in conjunction with reactive sites on either the pyrimidine or phenyl ring.

2-Anilinopyrimidines are known starting materials for building fused heterocycles such as imidazopyrimidines, triazolopyrimidines, and pyridopyrimidines. amanote.com The specific reaction pathways depend on the reagents and the inherent reactivity of the substrate.

Examples of Cyclization Strategies:

Annulation onto the Pyrimidine Ring: Intramolecular cyclization can be induced by first functionalizing the amine nitrogen or the C3' position of the phenyl ring with a suitable group that can then react with the C-N or N=C bonds of the pyrimidine ring.

Palladium-Catalyzed Annulation: N-aryl-2-aminopyridine analogues undergo chelation-assisted C-H activation, where the pyridyl nitrogen directs a metal catalyst (like palladium or rhodium) to activate a C-H bond on the ortho position of the phenyl ring. Subsequent reaction with alkynes or other coupling partners can lead to the formation of fused ring systems like indoles. rsc.org

Reaction with α-Haloketones: The reaction of the amine with α-haloketones can lead to N-alkylation, followed by an intramolecular cyclization to form fused systems like imidazo[1,2-a]pyrimidines. rsc.org

The synthesis of novel heterocyclic-fused pyrimidines, such as pyrrolo[1,2-c]pyrimidines and pyrimido[5,4-e]pyrrolo[1,2-c]pyrimidines, highlights the versatility of the 2-aminopyrimidine scaffold in constructing diverse molecular architectures. nih.gov

Oxidation and Reduction Pathways of the Compound

The oxidation and reduction of this compound can target different parts of the molecule, leading to a variety of products.

Oxidation: The aniline moiety is sensitive to oxidation. Strong oxidizing agents can lead to the formation of complex mixtures and polymeric tars. libretexts.org

Electrochemical Oxidation: Studies on related 2-pyrimidinethiols show that electrochemical oxidation can lead to the formation of disulfide dimers. nih.gov While not a direct analogue, this suggests that the pyrimidine ring itself can participate in redox reactions.

Oxidative Polymerization: Arylamines can undergo oxidative polymerization in the presence of reagents like selenium dioxide, which can also compete with electrophilic substitution on the aromatic ring. beilstein-journals.org

Metabolic Oxidation: In biological systems, anilinopyrimidine fungicides can induce oxidative stress, suggesting the molecule can participate in redox cycling and affect the activity of antioxidant enzymes. archivog.comresearchgate.net

Reduction:

Reduction of Nitro-derivatives: A key synthetic route to arylamines is the reduction of a corresponding nitro-aromatic compound. libretexts.orgyoutube.com If N-(4-methyl-3-nitrophenyl)pyrimidin-2-amine were synthesized, the nitro group could be readily reduced to an amine using reagents like SnCl2/HCl or catalytic hydrogenation (H2/Pd-C).

Reduction of the Pyrimidine Ring: The pyrimidine ring is generally aromatic and resistant to reduction under standard conditions. However, under forcing conditions or with specific catalysts, hydrogenation is possible.

Reduction of Amides: If the amine nitrogen is acylated, the resulting amide can be reduced to a methylene (B1212753) group (-CH2-) using strong reducing agents like lithium aluminum hydride (LiAlH4), effectively converting the N-acyl derivative to an N-alkyl derivative. youtube.com

N 4 Methylphenyl Pyrimidin 2 Amine As a Building Block in Organic Synthesis and Ligand Chemistry

Application as a Key Intermediate in the Synthesis of Complex Organic Molecules

The 2-aminopyrimidine (B69317) core is recognized as a "privileged scaffold" in drug discovery, particularly in the development of protein kinase inhibitors. These enzymes play a crucial role in cellular signaling pathways, and their dysregulation is implicated in numerous diseases, most notably cancer. The N-aryl substituent is a key determinant of a compound's biological activity and selectivity.

N-(4-Methylphenyl)pyrimidin-2-amine is an important building block used in the synthesis of these complex therapeutic agents. The tolyl (4-methylphenyl) group can be strategically employed in structure-activity relationship (SAR) studies to fine-tune the pharmacological profile of a lead compound. Research into kinase inhibitors has shown that the nature and position of substituents on the N-phenyl ring are critical for achieving high potency and selectivity. For instance, in the development of N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amine based Aurora kinase inhibitors, the presence of a substituent at the para-position of the aniline (B41778) ring was found to correlate with the inhibition potency. nih.gov

This makes this compound and its analogues valuable intermediates for generating libraries of diverse compounds for high-throughput screening. The synthesis of such derivatives often involves palladium-catalyzed cross-coupling reactions, like the Buchwald-Hartwig amination, which allows for the efficient formation of the crucial C-N bond between an aryl group and the aminopyrimidine core. mdpi.com While many complex kinase inhibitors are based on this general structure, the specific application of this compound serves as a foundational step in the multi-step synthesis of targeted therapeutics. A prominent example of a drug class built upon a similar, more complex scaffold is Imatinib, a 2-phenylaminopyrimidine derivative used to treat chronic myelogenous leukemia (CML). google.comlgcstandards.com

Table 1: Representative Kinase Inhibitor Scaffolds Based on the 2-Aminopyrimidine Core This table showcases the versatility of the 2-aminopyrimidine scaffold. The listed compounds are examples of the broader class of molecules and not necessarily direct synthetic products of this compound.

| Kinase Target | Basic Scaffold | Representative Compound Class | Reference |

| Aurora Kinases | N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amine | 4-methyl-5-(2-(4-morpholinophenylamino)pyrimidin-4-yl)thiazol-2-amine | nih.gov |

| Class III Receptor Tyrosine Kinases | 4-anilinopyrimidine | N-phenyl-N'-[4-(pyrimidin-4-ylamino)phenyl]urea derivatives | dntb.gov.ua |

| Janus Kinases (JAK) | Pyrimidine-2-amine | 4-(6-morpholin-4-ylpyridin-3-yl)pyrimidin-2-amine derivatives | google.com |

| Autotaxin (ATX) | 2-amino-pyrimidine | Novel derivatives with ATX inhibitory activity | google.com |

Exploration in Coordination Chemistry and Ligand Design

The field of coordination chemistry explores the formation of complexes between a central metal atom and surrounding molecules known as ligands. Aminopyrimidine compounds are of significant interest as ligands because they possess multiple nitrogen donor atoms capable of coordinating to metal ions, leading to the formation of diverse and functional metal-organic frameworks (MOFs) and coordination polymers. nih.gov

While the coordination chemistry of many pyrimidine (B1678525) derivatives has been extensively studied, specific research detailing the synthesis and characterization of metal complexes formed directly with this compound as the sole ligand is not widely documented in the surveyed scientific literature. However, studies on closely related aminopyrimidine ligands provide a strong basis for predicting its behavior. For example, complexes of 2-amino-4-methylpyrimidine (B85506) with silver(I) have been synthesized and structurally characterized, demonstrating the ability of the pyrimidine ring to coordinate with metal centers. sciencenet.cn Similarly, nickel(II) complexes with ligands containing pyridyl and thiophene (B33073) donors have been prepared, showing how the choice of metal and counter-ions can influence the ligand's binding mode. psu.edu

This compound possesses three potential nitrogen donor sites: the two nitrogen atoms within the pyrimidine ring (N1 and N3) and the exocyclic amino nitrogen. This structure allows for several possible coordination modes.

Monodentate Coordination: The ligand can bind to a metal center through one of the pyrimidine ring nitrogen atoms, which are generally the most favorable coordination sites.

Bidentate Bridging: The two pyrimidine nitrogens can bridge two different metal centers, a common motif in the formation of coordination polymers. nih.gov

Chelation: While less common for simple aminopyrimidines, chelation involving one ring nitrogen and the exocyclic amino nitrogen could be possible, though often the exocyclic amine is involved in hydrogen bonding which can influence its direct coordination.

The crystal structure analysis of the isomeric compound N-(3-Methylphenyl)pyrimidin-2-amine reveals that the pyrimidine and amino nitrogens are heavily involved in forming intermolecular hydrogen bonds, creating supramolecular structures like dimers and tetramers. nih.gov This suggests that in the solid state, hydrogen bonding plays a significant role in the molecular assembly and could compete with metal coordination. The electronic and steric properties of the 4-methylphenyl group would also influence the ligand's binding affinity and the resulting geometry of any potential metal complex. The exploration of this compound in ligand design remains an area with potential for discovering new materials with interesting structural and physical properties.

Table 2: Potential Coordination Sites of this compound

| Potential Donor Atom | Location | Likely Role in Coordination | Supporting Evidence from Analogues |

| Pyrimidine Nitrogen (N1) | Heterocyclic Ring | Primary coordination site (monodentate or bridging) | Known coordination mode for aminopyrimidine ligands. nih.govsciencenet.cn |

| Pyrimidine Nitrogen (N3) | Heterocyclic Ring | Primary coordination site (monodentate or bridging) | Known coordination mode for aminopyrimidine ligands. nih.govsciencenet.cn |

| Exocyclic Amino Nitrogen | Amine Bridge | Participation in hydrogen bonding; potential secondary coordination site | Strong involvement in hydrogen bonding networks in the crystal structure of N-(3-Methylphenyl)pyrimidin-2-amine. nih.gov |

Q & A

Q. What are the standard synthetic routes for N-(4-Methylphenyl)pyrimidin-2-amine?

Methodological Answer: The synthesis typically involves nucleophilic substitution or condensation reactions starting from pyrimidine intermediates. For example, 6-methyl-2-phenylpyrimidine derivatives are synthesized via:

- Step 1 : Formation of the pyrimidine core using 4-methylphenylamine and substituted pyrimidine precursors under reflux conditions.

- Step 2 : Functionalization at the 5-position via alkylation or aminomethylation (e.g., using 4-(trifluoromethyl)aniline derivatives).

- Step 3 : Purification via column chromatography (e.g., CH₂Cl₂:MeOH gradients) or recrystallization .

Key parameters include solvent choice (dioxane, THF), reaction time (3–13 hours), and temperature (120°C for microwave-assisted steps) .

Q. How is the molecular structure of this compound validated experimentally?

Methodological Answer:

- X-ray crystallography : Use SHELX programs (e.g., SHELXL for refinement) to determine bond lengths, angles, and hydrogen bonding. For example, intramolecular N–H⋯N hydrogen bonds (e.g., N4–H4⋯N5) stabilize the pyrimidine ring conformation .

- NMR spectroscopy : Analyze ¹H/¹³C shifts to confirm substituent positions (e.g., methyl groups at C6, arylaminomethyl groups at C5) .

- High-resolution mass spectrometry (HRMS) : Verify molecular weights (e.g., [M⁺] peaks for C₁₂H₁₃N₃ at 199.1112) .

Advanced Research Questions

Q. How can contradictory hydrogen bonding patterns in polymorphic forms be resolved?

Methodological Answer: Contradictions arise from variations in dihedral angles and intermolecular interactions. For example:

- Compare polymorphs of N-(4-chlorophenyl)-5-[(4-chlorophenyl)aminomethyl]-6-methyl-2-phenylpyrimidin-4-amine, where dihedral angles between pyrimidine and phenyl rings differ by 5.2°–12.8° .

- Use Hirshfeld surface analysis to quantify interaction differences (e.g., C–H⋯O vs. C–H⋯π bonds).

- Apply thermal analysis (TGA/DSC) to assess stability differences linked to hydrogen bonding .

Q. What experimental strategies optimize the synthesis of this compound derivatives for biological activity?

Methodological Answer:

- Parallel synthesis : Use microwave-assisted reactions to rapidly generate derivatives (e.g., 2-aminopyrimidines with diethylaminoalkyl chains) .

- Structure-activity relationship (SAR) : Test substituent effects on bioactivity. For instance:

- Biological screening : Use standardized assays (e.g., MIC for antimicrobial activity, IC₅₀ for enzyme inhibition) .

Q. How are computational methods integrated into the study of this compound derivatives?

Methodological Answer:

- Molecular docking : Dock derivatives into target proteins (e.g., COX-2 or kinase domains) using AutoDock Vina. Validate poses with experimental IC₅₀ values .

- DFT calculations : Optimize geometries at the B3LYP/6-31G* level to predict electronic properties (e.g., HOMO-LUMO gaps influencing reactivity) .

- MD simulations : Analyze ligand-protein stability over 100-ns trajectories (e.g., RMSD plots for binding pockets) .

Data Analysis and Interpretation

Q. How should researchers address discrepancies in crystallographic data for pyrimidine derivatives?

Methodological Answer:

- Cross-validate datasets : Compare R₁ values across polymorphs (e.g., R₁ = 0.05–0.07 for high-resolution structures) .

- Twinned refinement : Use SHELXL’s TWIN/BASF commands for twinned crystals .

- Public databases : Cross-reference with Cambridge Structural Database (CSD) entries for bond-length/angle outliers .

Q. What methodologies assess the purity and stability of this compound under experimental conditions?

Methodological Answer:

- HPLC : Use C18 columns with UV detection (λ = 254 nm) to quantify purity (>95%). Mobile phase: Acetonitrile/water (70:30 v/v) .

- Accelerated stability studies : Store samples at 40°C/75% RH for 4 weeks; monitor degradation via LC-MS .

- Mass balance analysis : Compare theoretical vs. observed yields to identify side products (e.g., dehalogenated byproducts) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.